molecular formula C8H5Br2NO2 B2839684 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile CAS No. 330462-54-9

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile

Cat. No.: B2839684
CAS No.: 330462-54-9
M. Wt: 306.941
InChI Key: LPVLXJJROPWYMZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is an organic compound with the molecular formula C8H5Br2NO2. It is a solid substance that appears as white to pale yellow crystals. This compound is slightly soluble in water but dissolves well in organic solvents such as alcohols, ethers, and ketones . It is used in various organic synthesis applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile typically involves the bromination of 4-hydroxy-5-methoxybenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 3 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-4-hydroxy-5-methoxybenzonitrile is unique due to the presence of both bromine atoms and the nitrile group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2,3-dibromo-4-hydroxy-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO2/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVLXJJROPWYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C#N)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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